molecular formula C11H18N2O B3249543 N-(1-cyanocyclopentyl)pentanamide CAS No. 194984-24-2

N-(1-cyanocyclopentyl)pentanamide

Cat. No. B3249543
M. Wt: 194.27 g/mol
InChI Key: PJYSXZCTXNJKHW-UHFFFAOYSA-N
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Patent
US06211382B1

Procedure details

To 19.6 g (0.1 mol) of 1-cyano-1-n-pentanoylaminocyclopentane dissolved in 70 ml of methanol, 25 g (0,46 mol) of potassium hydroxide dissolved in 50 ml of water was added. The resulting solution was stirred and heated at 50-60° C., then under reflux conditions for 2,5 hours. The pH was decreased by the addition of 25 g of ammonium chlorid, then methanol was distilled off. The residue was extracted with 50 ml and 2×30 ml of toluene, the combined organic phases were evaporated to constant weight The residual 16 g of title compound was dissolved in 100 ml of acetone, the pH of the resulting solution was adjusted to 1-2 with hydrochloric acid solution, the mixture was crystallized, the crystals were collected by filtration to obtain 14 g of the title compound, yield 60.8%.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Yield
60.8%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([NH:8][C:9](=O)[CH2:10][CH2:11][CH2:12][CH3:13])[CH2:7][CH2:6][CH2:5][CH2:4]1)#[N:2].[OH-:15].[K+].[Cl-:17].[NH4+]>CO.O>[ClH:17].[CH2:10]([C:9]1[NH:2][C:1](=[O:15])[C:3]2([CH2:7][CH2:6][CH2:5][CH2:4]2)[N:8]=1)[CH2:11][CH2:12][CH3:13] |f:1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
C(#N)C1(CCCC1)NC(CCCC)=O
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
under reflux conditions for 2,5 hours
DISTILLATION
Type
DISTILLATION
Details
methanol was distilled off
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with 50 ml and 2×30 ml of toluene
CUSTOM
Type
CUSTOM
Details
the combined organic phases were evaporated to constant weight The residual 16 g of title compound
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 100 ml of acetone
CUSTOM
Type
CUSTOM
Details
the mixture was crystallized
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
Cl.C(CCC)C1=NC2(C(N1)=O)CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 60.8%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.